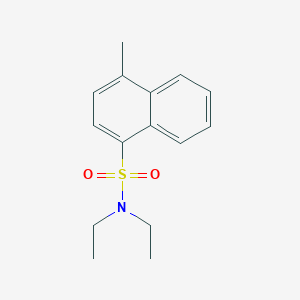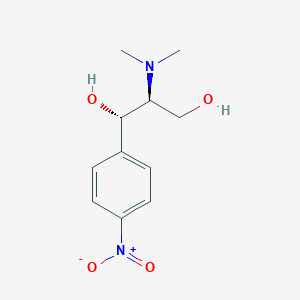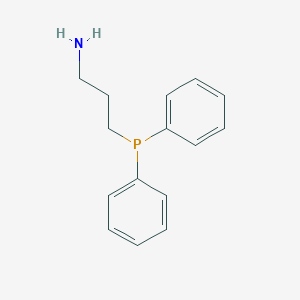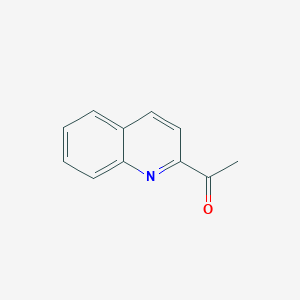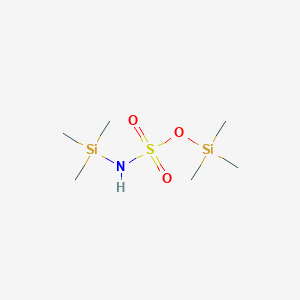
Trimethylsilyl (trimethylsilyl)sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl (trimethylsilyl)sulphamate, also known as TMSN(SO2NH2)2, is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in water and most organic solvents. TMSN(SO2NH2)2 is a versatile reagent that can be used for a variety of purposes, including as a protecting group for amines, a reagent for the preparation of sulfonamides, and as a catalyst for organic reactions. Additionally, we will list future directions for research on this compound.
Mechanism Of Action
The mechanism of action of Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can also act as a protecting group for amines by forming a stable complex with the amine group, which prevents it from reacting with other reagents.
Biochemical And Physiological Effects
Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, it is important to note that Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 should be handled with care, as it can be irritating to the skin and eyes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 in lab experiments is its versatility. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can be used for a variety of purposes, including as a reagent for the preparation of sulfonamides, as a catalyst for organic reactions, and as a protecting group for amines. Additionally, Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is relatively easy to synthesize and is relatively non-toxic. However, one of the limitations of using Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 in lab experiments is its limited solubility in some organic solvents, which can make it difficult to work with in certain reactions.
Future Directions
There are many future directions for research on Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2, including its use as a reagent for the preparation of new compounds, its use as a catalyst for new organic reactions, and its use as a protecting group for new amine compounds. Additionally, further research is needed to fully understand the mechanism of action of Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 and its potential biochemical and physiological effects.
Synthesis Methods
Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can be synthesized using a variety of methods, including the reaction of trimethylsilyl chloride with ammonium sulfamate or the reaction of trimethylsilyl isocyanate with sulfamic acid. The most common method for synthesizing Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is the reaction of trimethylsilyl chloride with sulfamic acid, which yields Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 and hydrochloric acid.
Scientific Research Applications
Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used in a variety of scientific research applications, including as a reagent for the preparation of sulfonamides, as a catalyst for organic reactions, and as a protecting group for amines. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used in the synthesis of a variety of compounds, including sulfonamides, heterocycles, and amino acids. Additionally, Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used as a catalyst for the preparation of various organic compounds, including amides, esters, and ketones.
properties
CAS RN |
18187-06-9 |
|---|---|
Product Name |
Trimethylsilyl (trimethylsilyl)sulphamate |
Molecular Formula |
C6H19NO3SSi2 |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
trimethylsilyl N-trimethylsilylsulfamate |
InChI |
InChI=1S/C6H19NO3SSi2/c1-12(2,3)7-11(8,9)10-13(4,5)6/h7H,1-6H3 |
InChI Key |
DJDBZHRIKZSDOX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NS(=O)(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)O[Si](C)(C)C |
Other CAS RN |
18187-06-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



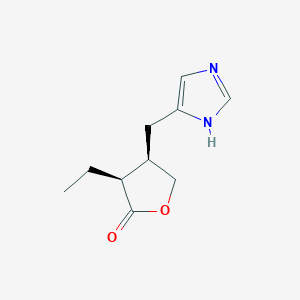
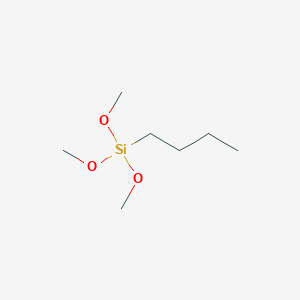
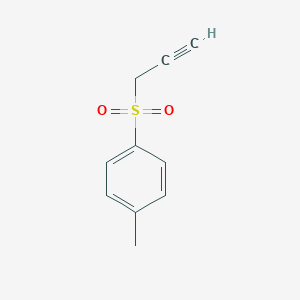
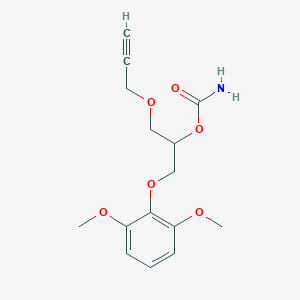
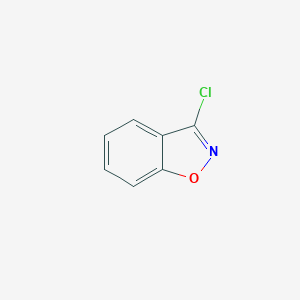
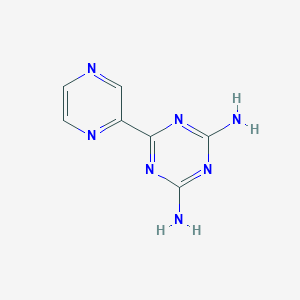
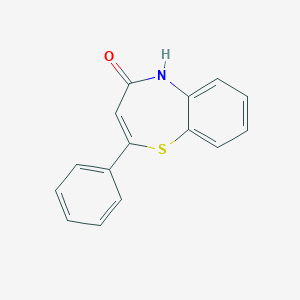
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
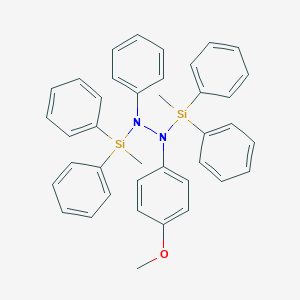
![3,8-Dichloro-11H-dibenzo[c,f][1,2]diazepine](/img/structure/B94874.png)
